molecular formula C21H12N4 B13747433 4-amino-3,5-bis(4-cyanophenyl)benzonitrile

4-amino-3,5-bis(4-cyanophenyl)benzonitrile

Cat. No.: B13747433
M. Wt: 320.3 g/mol
InChI Key: HBBNRTDTWJFEBU-UHFFFAOYSA-N
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Description

4-amino-3,5-bis(4-cyanophenyl)benzonitrile is an organic compound with a complex structure, characterized by the presence of amino and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,5-bis(4-cyanophenyl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanobenzaldehyde with aniline in the presence of a catalyst to form the intermediate product, which is then further reacted with another equivalent of 4-cyanobenzaldehyde under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-amino-3,5-bis(4-cyanophenyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-amino-3,5-bis(4-cyanophenyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-amino-3,5-bis(4-cyanophenyl)benzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: A simpler analog with similar functional groups but a less complex structure.

    4-Cyanoaniline: Another related compound with a single nitrile group and an amino group.

Uniqueness

4-amino-3,5-bis(4-cyanophenyl)benzonitrile is unique due to its multi-functional nature, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its complex structure also makes it a valuable intermediate in the synthesis of more advanced compounds .

Properties

Molecular Formula

C21H12N4

Molecular Weight

320.3 g/mol

IUPAC Name

4-amino-3,5-bis(4-cyanophenyl)benzonitrile

InChI

InChI=1S/C21H12N4/c22-11-14-1-5-17(6-2-14)19-9-16(13-24)10-20(21(19)25)18-7-3-15(12-23)4-8-18/h1-10H,25H2

InChI Key

HBBNRTDTWJFEBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2N)C3=CC=C(C=C3)C#N)C#N

Origin of Product

United States

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